9-cis-Retinyl Oleate

Descripción

Propiedades

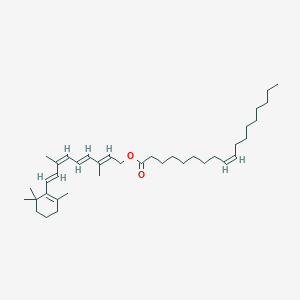

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-SNTFCKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433316 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79433-57-1 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Dynamics of 9 Cis Retinyl Oleate

Endogenous Formation Pathways of 9-cis-Retinol (B22316)

The journey to 9-cis-retinyl oleate (B1233923) begins with the formation of its alcohol precursor, 9-cis-retinol. This isomer is not the most abundant form of retinol (B82714) in the body but plays a critical role as the direct precursor to 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs).

Isomerization Mechanisms from All-trans-Retinoid Precursors

The primary source of 9-cis-retinol in the body is the isomerization of all-trans-retinoids. While the precise, dominant pathway for 9-cis-retinol formation in all tissues is still under investigation, evidence points towards the isomerization occurring at the level of retinol or retinaldehyde. semanticscholar.org The conversion from an all-trans configuration to a 9-cis structure is a critical step that dictates the potential for 9-cis-retinoic acid synthesis. semanticscholar.org It has been suggested that the free form of all-trans-retinol may serve as a substrate for the synthesis of 9-cis-retinal (B17824), which can then be reduced to 9-cis-retinol. mdpi.com

Role of Specific Isomerase and Dehydrogenase Activities (e.g., cis-Retinol Dehydrogenase)

The enzymatic machinery responsible for the generation of 9-cis-retinol involves specific isomerases and dehydrogenases. A key enzyme in this process is a stereospecific 9-cis-retinol dehydrogenase (9-cis-RDH). iarc.fr This enzyme, a member of the short-chain alcohol dehydrogenase/reductase superfamily, specifically oxidizes 9-cis-retinol to 9-cis-retinaldehyde, an essential step in the biosynthesis of 9-cis-retinoic acid. semanticscholar.orgiarc.fr Importantly, this enzyme shows a high degree of specificity for the 9-cis isomer and does not efficiently oxidize all-trans-retinol. semanticscholar.org

The presence of 9-cis-retinol has been detected in various tissues, including the kidney and liver, suggesting localized synthesis. iarc.fr The activity of 9-cis-retinol dehydrogenase has also been identified in these tissues, further supporting the existence of a dedicated pathway for 9-cis-retinoid metabolism. semanticscholar.org The proposed metabolic route involves the generation of 9-cis-retinol from all-trans-retinol via an isomerization reaction, followed by the oxidation of 9-cis-retinol to 9-cis-retinaldehyde by 9-cis-RDH. semanticscholar.org

Esterification of 9-cis-Retinol to 9-cis-Retinyl Oleate

Once formed, 9-cis-retinol can be esterified to form 9-cis-retinyl esters, with 9-cis-retinyl oleate being one such example. This esterification process serves as a mechanism for storing 9-cis-retinol, thereby regulating its availability for conversion to 9-cis-retinoic acid. Two primary enzymes are implicated in this process.

Involvement of Acyl-CoA:Retinol Acyltransferase (ARAT)

Acyl-CoA:retinol acyltransferase (ARAT) is one of the enzymes responsible for the esterification of retinol. nih.gov ARAT catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule to retinol, forming a retinyl ester. Studies have shown that 9-cis-retinol can be a substrate for esterification in cells, and it is likely that ARAT contributes to this process. nih.gov The resulting 9-cis-retinyl esters, including 9-cis-retinyl oleate, represent a stored pool of the 9-cis isomer.

Contribution of Lecithin (B1663433):Retinol Acyltransferase (LRAT)

Lecithin:retinol acyltransferase (LRAT) is considered the major enzyme responsible for retinol esterification in many tissues. nih.gov LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol. mdpi.com Research indicates that LRAT is also capable of esterifying 9-cis-retinol. nih.gov In studies using liver-derived cell lines, the esterification of 9-cis-retinol was observed, with both ARAT and LRAT likely contributing to the formation of 9-cis-retinyl esters. nih.gov While LRAT is primarily known for its role in all-trans-retinol esterification, its ability to utilize 9-cis-retinol as a substrate is a key step in the formation of 9-cis-retinyl oleate and other 9-cis-retinyl esters.

Enzymatic Hydrolysis of 9-cis-Retinyl Oleate to 9-cis-Retinol

The release of 9-cis-retinol from its storage form, 9-cis-retinyl oleate, is accomplished through enzymatic hydrolysis. This reaction is catalyzed by retinyl ester hydrolases (REH). nih.gov The hydrolysis of retinyl esters is a critical step for mobilizing retinol from storage depots to be used for biological functions, such as the synthesis of retinoic acid. nih.gov

In vitro assays have demonstrated that various cell types possess the ability to hydrolyze 9-cis-retinyl esters. nih.gov Studies on the substrate specificity of REH in the retinal pigment epithelium have provided insights into this process. Although these studies focused on retinyl palmitate isomers, they revealed that 9-cis-retinyl palmitate is a substrate for REH, albeit hydrolyzed at a slower rate compared to 11-cis-retinyl palmitate. nih.gov The research also examined the influence of the fatty acyl chain, including oleate, on hydrolysis rates. nih.gov This suggests that 9-cis-retinyl oleate can be hydrolyzed by REH to release 9-cis-retinol, making it available for subsequent metabolic steps. The presence of cholesterol oleate did not inhibit the hydrolysis of retinyl esters, indicating a distinct enzymatic activity. nih.gov

Table 1: Key Enzymes in the Metabolism of 9-cis-Retinyl Oleate

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Isomerase | Isomerization | All-trans-retinol | 9-cis-retinol |

| 9-cis-Retinol Dehydrogenase (9-cis-RDH) | Oxidation | 9-cis-retinol | 9-cis-retinaldehyde |

| Acyl-CoA:Retinol Acyltransferase (ARAT) | Esterification | 9-cis-retinol, Oleoyl-CoA | 9-cis-Retinyl Oleate |

| Lecithin:Retinol Acyltransferase (LRAT) | Esterification | 9-cis-retinol, Phosphatidylcholine | 9-cis-Retinyl Oleate |

| Retinyl Ester Hydrolase (REH) | Hydrolysis | 9-cis-Retinyl Oleate | 9-cis-retinol, Oleic Acid |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9-cis-Retinyl Oleate |

| 9-cis-Retinol |

| All-trans-Retinoid |

| All-trans-Retinol |

| 9-cis-Retinoic Acid |

| 9-cis-Retinaldehyde |

| All-trans-Retinaldehyde |

| Oleoyl-CoA |

| Phosphatidylcholine |

| Oleic Acid |

| 11-cis-Retinyl Palmitate |

| 9-cis-Retinyl Palmitate |

Mechanisms of Retinyl Ester Hydrolases (REH)

Retinyl ester hydrolases (REHs) are a group of enzymes responsible for the hydrolysis of retinyl esters into retinol and a fatty acid. This process is crucial for the mobilization of vitamin A from its storage forms. While much of the research has focused on all-trans-retinyl esters, the hydrolysis of 9-cis-retinyl esters is also a key step in the metabolic pathways leading to the formation of 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs).

In vitro studies using hepatic-derived cell lines, such as Hep G2 and HSC-T6, have demonstrated that these cells can hydrolyze 9-cis-retinyl esters. nih.gov This suggests the presence of one or more REHs capable of acting on 9-cis-isomers within these cells. nih.gov The enzymes responsible are likely members of the carboxylesterase and lipase (B570770) families. While specific REHs with a preference for 9-cis-retinyl esters have not been fully characterized, it is understood that the general mechanism involves the cleavage of the ester bond to release 9-cis-retinol.

Several enzymes have been identified as having REH activity, although their specificity for different isomers varies. These include:

Carboxyl Ester Lipase (CEL): A bile salt-dependent enzyme that can hydrolyze various retinyl esters. nih.gov

Hormone-Sensitive Lipase (HSL): A key enzyme in the mobilization of retinyl esters from adipose tissue. mdpi.com

Esterase 22 (Es22): An intracellular REH with a proposed role in hepatic retinoid metabolism.

The hydrolysis of retinyl esters is a critical control point in vitamin A metabolism, ensuring that retinol is available for transport to target tissues or for conversion to its active metabolite, retinoic acid.

Contribution of Lipoprotein Lipase (LPL) to Retinyl Ester Hydrolysis

Lipoprotein lipase (LPL) is a key enzyme primarily known for its role in hydrolyzing triglycerides from chylomicrons and very-low-density lipoproteins (VLDL). scisell.com However, research has shown that LPL also possesses retinyl ester hydrolase activity and plays a significant role in the uptake of retinoids by peripheral tissues. scisell.comnih.gov

When chylomicrons, which carry dietary lipids including retinyl esters, circulate in the bloodstream, LPL acts on them to release fatty acids and, to a lesser extent, retinol. mdpi.comnih.gov Studies have shown that LPL can hydrolyze various retinyl esters, including retinyl palmitate, stearate, oleate, and linoleate. nih.gov The presence of apolipoprotein C-II has been found to significantly increase the rate of retinyl ester hydrolysis by LPL. nih.gov

The contribution of LPL to retinoid uptake is particularly important in adipose tissue, which is a major storage site for vitamin A outside of the liver. nih.gov LPL-mediated hydrolysis of chylomicron retinyl esters facilitates the uptake of retinol by adipocytes. nih.govnih.gov This is supported by findings that show increased retinoid uptake in the presence of LPL and that hydrolysis is a necessary step for this uptake. nih.govnih.gov

The level of LPL expression in tissues like skeletal muscle, heart, and adipose tissue directly influences the amount of retinoid taken up from chylomicrons and their remnants. nih.gov This highlights the dual role of LPL in both lipid and vitamin A metabolism, making it a crucial enzyme for the distribution of dietary retinoids to extrahepatic tissues.

Non-Enzymatic Isomerization Processes Affecting 9-cis-Retinyl Oleate Formation

The formation of 9-cis-retinoids, including 9-cis-retinyl oleate, is not solely dependent on enzymatic processes. Non-enzymatic isomerization, driven by physical factors such as light and heat, can also contribute to the generation of various retinoid isomers.

Retinoids are sensitive to light, and exposure to UV and sunlight can induce photo-induced bond isomerization from the all-trans configuration to various cis isomers, including 9-cis-retinol. iarc.fr This process can also be triggered by heat and the presence of iodine. iarc.fr Once 9-cis-retinol is formed, it can be esterified to form 9-cis-retinyl esters, such as 9-cis-retinyl oleate.

Studies on the equilibrium composition of retinoids have shown that treatment with iodine can lead to the isomerization of all-trans-retinal (B13868) to a mixture of isomers, including the 9-cis form. researchgate.net While all-trans-retinal is the most stable configuration, the 9-cis and 13-cis isomers are energetically more accessible from the all-trans form compared to other cis isomers. researchgate.net

The synthesis of 9-cis-retinyl acetate (B1210297), a related compound, has been achieved through the catalytic palladium isomerization of all-trans-retinyl acetate, followed by hydrolysis and re-acetylation. nih.govarvojournals.orgresearchgate.net This demonstrates that chemical methods can be employed to induce the formation of 9-cis-retinoids. While this is a synthetic process, it underscores the potential for non-enzymatic isomerization to occur under certain conditions in biological systems, although likely at a much lower rate.

It is important to note that while non-enzymatic isomerization can contribute to the pool of 9-cis-retinoids, enzymatic pathways are generally considered the primary and more regulated means of their formation in vivo.

Metabolic Interconversions and Homeostatic Roles of 9 Cis Retinyl Oleate

Interconversion Pathways with Other Retinoid Isomers

Equilibrium with 9-cis-Retinol (B22316) and 9-cis-Retinal (B17824)

9-cis-retinyl oleate (B1233923), a member of the retinyl ester family, functions as a storage form of vitamin A. ontosight.ainih.gov Its metabolic activity is initiated through hydrolysis, a process that cleaves the ester bond to release 9-cis-retinol and oleic acid. This conversion is catalyzed by retinyl ester hydrolases (REH). nih.govmdpi.com Subsequently, 9-cis-retinol can be reversibly oxidized to form 9-cis-retinal. ontosight.aihmdb.ca This oxidation is facilitated by enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family, including a specific 9-cis-retinol dehydrogenase (cRDH). nih.govontosight.aioup.com

The interconversion between these three compounds—9-cis-retinyl oleate, 9-cis-retinol, and 9-cis-retinal—represents a crucial metabolic axis. The equilibrium among them is dynamically regulated by the activities of the involved enzymes (REH and cRDH) and the cellular demand for each specific retinoid. For instance, in tissues where 9-cis-retinoic acid is needed, the equilibrium will shift towards the formation of 9-cis-retinol and its subsequent oxidation. Conversely, under conditions of excess 9-cis-retinol, it can be esterified back to 9-cis-retinyl esters for storage. nih.govnih.gov

Dynamic Relationship with All-trans-Retinyl Esters (e.g., palmitate, stearate, linoleate)

The body's primary storage forms of vitamin A are all-trans-retinyl esters, with palmitate, stearate, and oleate being the most abundant. nih.govarvojournals.orgnih.gov 9-cis-retinyl oleate coexists with this larger pool of all-trans-retinyl esters. arvojournals.org The enzymes responsible for the hydrolysis and synthesis of retinyl esters, such as retinyl ester hydrolase (REH) and lecithin (B1663433):retinol (B82714) acyltransferase (LRAT), generally act on both all-trans and cis-isomers. nih.govresearchgate.net

Influence on the Pool of 11-cis-Retinal (B22103) and the Visual Cycle (as a related retinoid pathway)

The visual cycle is a fundamental process in the retina that ensures the continuous supply of 11-cis-retinal, the chromophore of the visual pigment rhodopsin. nih.govmdpi.com This cycle involves the isomerization of all-trans-retinol to 11-cis-retinol, which is then oxidized to 11-cis-retinal. mdpi.com While 9-cis-retinyl oleate is not a direct participant in the canonical visual cycle, its metabolic products can influence this pathway.

Specifically, 9-cis-retinal, derived from the hydrolysis of 9-cis-retinyl oleate and subsequent oxidation of 9-cis-retinol, can serve as an alternative chromophore. ontosight.aicore.ac.uk It can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade. nih.govcore.ac.uk This "bypass" pathway can be particularly significant in conditions where the normal production of 11-cis-retinal is impaired. core.ac.uk Furthermore, the presence of 9-cis-retinoids can also stimulate the endogenous production of 11-cis-retinal. core.ac.uk The enzymatic machinery in cone photoreceptors is capable of oxidizing cis-retinols, including 9-cis-retinol, to their corresponding aldehydes, thereby directly contributing to the pool of available chromophores for vision. nih.govresearchgate.net

Contribution to the Generation of 9-cis-Retinoic Acid

Oxidative Conversion of 9-cis-Retinol to 9-cis-Retinoic Acid

A key metabolic fate of 9-cis-retinol, released from the hydrolysis of 9-cis-retinyl oleate, is its two-step oxidation to 9-cis-retinoic acid. nih.govnih.gov The first step, the conversion of 9-cis-retinol to 9-cis-retinal, is catalyzed by 9-cis-retinol dehydrogenase (cRDH). nih.govontosight.aicaymanchem.com The subsequent oxidation of 9-cis-retinal to 9-cis-retinoic acid is carried out by retinaldehyde dehydrogenases. hmdb.caoup.com This enzymatic conversion has been demonstrated in various tissues, including the liver and intestinal mucosa. nih.govnih.gov Studies have shown that cell homogenates can convert 9-cis-retinol into 9-cis-retinoic acid, highlighting this as a viable biosynthetic pathway. oup.com

Physiological Importance of 9-cis-Retinoic Acid as a Nuclear Receptor Ligand

9-cis-retinoic acid is a biologically potent metabolite that functions as a high-affinity ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govstemcell.comoup.comnih.gov While all-trans-retinoic acid primarily activates RARs, 9-cis-retinoic acid is unique in its ability to activate both RARs and RXRs. nih.govstemcell.comoup.comselleckchem.com

The activation of these receptors by 9-cis-retinoic acid initiates a cascade of molecular events that regulate the transcription of numerous target genes. wikipedia.org RXRs are particularly important as they form heterodimers with a variety of other nuclear receptors, including those for vitamin D, thyroid hormone, and peroxisome proliferators. oup.comnih.govwikipedia.org This places 9-cis-retinoic acid at a critical intersection of multiple signaling pathways that control cell proliferation, differentiation, and apoptosis. stemcell.comiarc.fr Although its endogenous presence has been a subject of debate, 9-cis-retinoic acid has been identified in the pancreas and is considered a key regulator of various physiological processes. researchgate.netresearchgate.netnih.govpnas.org

Data Tables

Table 1: Key Enzymes in the Metabolism of 9-cis-Retinyl Oleate

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Retinyl Ester Hydrolase | REH | Hydrolysis of retinyl esters | 9-cis-Retinyl Oleate, All-trans-Retinyl Esters | 9-cis-Retinol, All-trans-Retinol, Fatty Acids |

| 9-cis-Retinol Dehydrogenase | cRDH | Oxidation of 9-cis-retinol | 9-cis-Retinol | 9-cis-Retinal |

| Lecithin:Retinol Acyltransferase | LRAT | Esterification of retinol | 9-cis-Retinol, All-trans-Retinol | 9-cis-Retinyl Esters, All-trans-Retinyl Esters |

| Retinaldehyde Dehydrogenase | RALDH | Oxidation of retinaldehyde | 9-cis-Retinal | 9-cis-Retinoic Acid |

Table 2: Nuclear Receptors Activated by 9-cis-Retinoic Acid

| Receptor Family | Specific Receptors | Ligand(s) | Key Physiological Roles |

| Retinoic Acid Receptors | RARα, RARβ, RARγ | All-trans-Retinoic Acid, 9-cis-Retinoic Acid | Regulation of gene transcription, cell differentiation, proliferation |

| Retinoid X Receptors | RXRα, RXRβ, RXRγ | 9-cis-Retinoic Acid | Heterodimerization with other nuclear receptors, regulation of metabolism and development |

Retinoid Homeostasis Regulation by 9-cis-Retinyl Oleate Dynamics

The maintenance of stable intracellular and systemic concentrations of retinoids, known as retinoid homeostasis, is critical for a multitude of physiological processes, from vision to gene regulation. nih.gov 9-cis-retinyl oleate, as a retinyl ester, plays a significant role in this regulatory network primarily as a storage form of 9-cis-retinol. The dynamic equilibrium between its synthesis (esterification) and breakdown (hydrolysis) is a key control point in modulating the availability of 9-cis-retinol for conversion into biologically active forms like 9-cis-retinal and 9-cis-retinoic acid.

The esterification of 9-cis-retinol to form 9-cis-retinyl oleate and other esters is catalyzed by two main enzymes: lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). nih.govnih.gov LRAT facilitates the transfer of an acyl group from lecithin to retinol, while ARAT utilizes fatty acyl-CoAs. nih.gov Studies have shown that both Hep G2 hepatoma cells and HSC-T6 stellate cells are capable of esterifying 9-cis-retinol, indicating that these pathways are active for cis-isomers of retinol. nih.gov The enzyme diacylglycerol acyltransferase 1 (DGAT1) has been identified as a physiologically significant ARAT, contributing to retinol esterification in the intestine and other tissues. nih.gov This process of converting retinol into retinyl esters allows the body to store retinoids in a stable, non-toxic form, primarily within lipid droplets in tissues like the liver and adipose tissue. escholarship.orgnih.gov

Conversely, the release of 9-cis-retinol from its oleate ester is accomplished through the action of retinyl ester hydrolases (REHs). nih.gov This hydrolysis is a crucial step for mobilizing stored retinoid reserves to supply peripheral tissues or for local conversion to active metabolites. The balance between the activities of LRAT/ARAT and REHs dictates the intracellular pool of free 9-cis-retinol versus its esterified storage form. This regulation ensures that tissues can access 9-cis-retinol when needed, while preventing the accumulation of potentially cytotoxic free retinol.

Table 1: Key Enzymes and Proteins in the Homeostatic Regulation of 9-cis-Retinyl Oleate

| Enzyme/Protein | Function in Relation to 9-cis-Retinyl Oleate | Primary Location(s) |

|---|---|---|

| Lecithin:Retinol Acyltransferase (LRAT) | Catalyzes the esterification of 9-cis-retinol to form 9-cis-retinyl esters, including 9-cis-retinyl oleate. | Liver (HSCs), Intestine, Retinal Pigment Epithelium (RPE), Lungs food.gov.ukwho.int |

| Acyl-CoA:Retinol Acyltransferase (ARAT) / Diacylglycerol Acyltransferase 1 (DGAT1) | Catalyzes the fatty acyl-CoA-dependent esterification of 9-cis-retinol. nih.gov | Intestine, Liver, Adipose Tissue nih.govescholarship.org |

| Retinyl Ester Hydrolase (REH) | Catalyzes the hydrolysis of 9-cis-retinyl esters to release free 9-cis-retinol. nih.gov | Liver, Adipose Tissue, other peripheral tissues |

| Retinol-Binding Protein 4 (RBP4) | Transports retinol (mobilized from ester stores) in the circulation from the liver to peripheral tissues. nih.gov | Liver (synthesis), Bloodstream (transport) |

Comparative Analysis of 9-cis-Retinyl Oleate Metabolism Across Species

The metabolism and tissue distribution of retinoids, including 9-cis-retinyl oleate, exhibit significant variation across different species. These differences are crucial for selecting appropriate animal models for studying human retinoid physiology and pathology. Comparative analyses have revealed distinct profiles of retinol and its esters in species such as mice, rats, guinea pigs, and humans. researchgate.net

A key study comparing these species found substantial differences in the levels of retinyl oleate in the liver. For instance, the concentration of retinyl oleate in mouse liver was found to be approximately 22.9 times higher than that in rat liver. researchgate.net Retinyl esters, including retinyl oleate, retinyl palmitate, and retinyl stearate, are the primary storage forms of vitamin A in the liver and other tissues in both humans and rodents. nih.govnih.gov

The metabolism of the 9-cis isomer specifically also shows inter-species variability. While 9-cis-retinol, the precursor for 9-cis-retinyl oleate, was detected in the plasma of rats and guinea pigs, it was found to be undetectable in mouse plasma. researchgate.net Furthermore, analysis of human lung tissue samples did not detect 9-cis-retinol, in contrast to the animal models studied. researchgate.net This suggests that the metabolic pathways leading to the formation or retention of 9-cis-retinoids may differ significantly between humans and certain laboratory animals.

In studies using Rpe65 knockout mice, a model for Leber congenital amaurosis, oral administration of 9-cis-retinyl acetate (B1210297) resulted in the dose-dependent accumulation of fatty acid 9-cis-retinyl esters (a pool that includes 9-cis-retinyl oleate) in the liver. nih.gov This demonstrates a functional pathway in mice for the uptake and esterification of administered 9-cis-retinoids for storage.

Table 2: Comparative Levels of Retinyl Oleate and 9-cis-Retinol in Various Species

| Species | Tissue | Retinyl Oleate (μg/g) | 9-cis-Retinol (% of total retinol) | Reference |

|---|---|---|---|---|

| Mouse | Liver | 15.94 ± 0.53 | Not Reported | researchgate.net |

| Lung | 0.02 ± 0.00 | 1.9% | researchgate.net | |

| Plasma | Not Detected | Undetectable | researchgate.net | |

| Rat | Liver | 0.70 ± 0.02 | Not Reported | researchgate.net |

| Lung | 0.03 ± 0.00 | 1.1% | researchgate.net | |

| Plasma | Not Detected | Detected | researchgate.net | |

| Guinea Pig | Liver | Not Reported | Not Reported | researchgate.net |

| Lung | Not Detected | 4.7% | researchgate.net | |

| Plasma | Not Detected | Detected | researchgate.net | |

| Human | Lung | Not Reported | Undetectable | researchgate.net |

Note: "Not Reported" indicates the data was not specified for that particular analyte in the cited source, while "Not Detected" or "Undetectable" indicates the analyte was below the limit of detection.

Extracellular Transport in the Circulation

Once absorbed or mobilized, 9-cis-retinyl oleate traverses the bloodstream to reach various tissues. This transport is not as a free molecule but in association with larger lipid-protein complexes.

Dietary retinoids, primarily in the form of retinyl esters like retinyl oleate, are incorporated into chylomicrons within intestinal cells. nih.govabdominalkey.com These large lipoprotein particles are then secreted into the lymphatic system, which eventually enters the general circulation. amegroups.org In the bloodstream, lipoprotein lipase (B570770) acts on chylomicrons, hydrolyzing triglycerides and leading to the formation of chylomicron remnants, which retain most of the retinyl esters. nih.goviarc.fr These remnants are the primary vehicles for delivering newly-absorbed retinyl esters to the liver and other tissues. iarc.frnih.gov

Approximately 66-75% of the retinyl esters carried in chylomicrons are cleared by the liver, with the remainder being taken up by peripheral tissues. nih.gov Beyond chylomicrons and their remnants, retinyl esters are also found associated with other lipoproteins in the fasting state, including very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). amegroups.orgiarc.frnih.gov While specific studies on the 9-cis isomer of retinyl oleate are limited, it is understood to follow this general transport pathway established for all retinyl esters.

| Lipoprotein | Role in Transport | State |

|---|---|---|

| Chylomicrons | Primary transport vehicle for dietary retinyl esters from the intestine. nih.govamegroups.org | Postprandial (after a meal) |

| Chylomicron Remnants | Deliver retinyl esters to the liver and peripheral tissues after initial lipolysis. nih.goviarc.fr | Postprandial |

| Very Low-Density Lipoprotein (VLDL) | Transports retinyl esters from the liver. amegroups.orgnih.gov | Fasting |

| Low-Density Lipoprotein (LDL) | Carries retinyl esters in the circulation. amegroups.orgiarc.frnih.gov | Fasting |

Serum retinol-binding protein 4 (RBP4) is the specific and primary transport protein for retinol in the blood. nih.govnih.gov It is crucial to note that RBP4 binds retinol, not retinyl esters like 9-cis-retinyl oleate. mdpi.com Retinyl esters must first be hydrolyzed by enzymes such as lipoprotein lipase or retinyl ester hydrolases to release retinol, which can then bind to RBP4 for transport. amegroups.orgnih.govmdpi.com

While RBP4 does not directly transport 9-cis-retinyl oleate, the metabolic products of this ester are linked to RBP4's regulation. For instance, 9-cis-retinoic acid, a derivative of 9-cis-retinol, has been shown to be a potent inducer of RBP4 gene expression in both in vitro and in vivo models. nih.govresearchgate.net This suggests an indirect regulatory relationship where the metabolic derivatives of 9-cis-retinoids can influence the expression of the primary transport protein for retinol.

Mechanisms of Cellular Uptake by Target Tissues

The entry of retinoids into target cells is a critical step, mediated by both receptor-independent and receptor-dependent processes.

Two primary models describe the uptake of retinoids by cells. One mechanism involves the uptake of entire lipoprotein particles through receptor-mediated endocytosis. iarc.fr For instance, chylomicron remnants, rich in retinyl esters, are cleared from the circulation primarily by liver parenchymal cells via specific receptors for apolipoproteins on the remnant surface. iarc.fr This process internalizes the entire particle, releasing the retinyl esters inside the cell.

Another proposed mechanism involves the simple diffusion of retinol across the cell membrane after it is released from its carrier proteins like RBP4 or hydrolyzed from lipoproteins. iarc.frnih.gov Before uptake by peripheral tissues, retinyl esters within chylomicrons must be hydrolyzed by lipoprotein lipase, which facilitates the uptake of the resulting retinol. nih.govfrontiersin.org

Stimulated by Retinoic Acid 6 (STRA6) is a multitransmembrane cell-surface receptor that binds to the RBP4-retinol complex and facilitates the transport of retinol into the cell. mdpi.comnih.govfrontiersin.orgresearchgate.net The function of STRA6 displays significant isomer specificity. Research indicates that all-trans isomers are much more potent stimulators of STRA6-mediated retinol uptake than 9-cis isomers. mdpi.com

While 9-cis-retinol can bind to RBP4, the inability of this complex to efficiently stimulate STRA6-mediated transport suggests that the 9-cis isomer may not pass through the STRA6 channel effectively. mdpi.com Therefore, while STRA6 is a key player in the cellular uptake of all-trans-retinol, its direct role in the uptake of retinol derived from the hydrolysis of 9-cis-retinyl oleate is likely limited due to this isomer-specific inefficiency. mdpi.com Tissues that highly express STRA6, such as the eye, brain, and testis, are particularly dependent on this pathway for vitamin A uptake. researchgate.net

Intracellular Trafficking and Binding Proteins

Once inside the cell, retinoids are chaperoned by a series of specific binding proteins that prevent their passive diffusion, protect them from degradation, and direct them toward specific metabolic fates.

Upon entering the cell, retinol that has been hydrolyzed from retinyl esters binds to cellular retinol-binding proteins (CRBPs). mdpi.comescholarship.org These proteins are thought to create a sink that facilitates retinol uptake and delivers it to specific enzymes. escholarship.org For example, CRBP1 presents retinol to lecithin:retinol acyltransferase (LRAT) for re-esterification into retinyl esters for storage, or to retinol dehydrogenases for oxidation to retinaldehyde, the first step in retinoic acid synthesis. escholarship.orgnih.gov

Notably, different CRBPs exist, and some show affinity for various retinol isomers. Cellular Retinol Binding Protein 3 (CRBP3), for instance, displays similar affinities for all-trans-retinol, 13-cis-retinol, and 9-cis-retinol. escholarship.org This suggests a potential role for CRBP3 in the intracellular trafficking of 9-cis-retinol following its release from 9-cis-retinyl oleate.

The storage form of retinol, retinyl esters, accumulates in intracellular lipid droplets. escholarship.org In the retinal pigment epithelium of the eye, these specialized lipid droplets are termed "retinosomes" and serve as a reservoir for retinyl esters used in the visual cycle. nih.gov It is within these lipid droplets that 9-cis-retinyl oleate would be stored alongside other retinyl esters like retinyl palmitate and stearate. iarc.frnih.gov

| Protein | Ligand(s) | Primary Function |

|---|---|---|

| Cellular Retinol-Binding Protein 1 (CRBP1) | all-trans-retinol, all-trans-retinal (B13868) | Facilitates retinol uptake; delivers retinol to enzymes for esterification (storage) or oxidation (RA synthesis). escholarship.orgnih.gov |

| Cellular Retinol-Binding Protein 2 (CRBP2) | all-trans-retinol, all-trans-retinal | Facilitates retinoid uptake and metabolism within the intestinal epithelium. mdpi.com |

| Cellular Retinol-Binding Protein 3 (CRBP3) | all-trans-retinol, 9-cis-retinol, 13-cis-retinol | Functions as a substrate for LRAT; may be involved in incorporating retinyl esters into milk. escholarship.org |

| Lecithin:Retinol Acyltransferase (LRAT) | all-trans-retinol | Key enzyme for esterifying retinol into retinyl esters for storage. nih.gov |

Compartmentation within Subcellular Structures

Once inside the cell, 9-cis-retinol, the precursor to 9-cis-retinyl oleate, is directed to specific subcellular compartments for metabolism and storage. The esterification of 9-cis-retinol to form retinyl esters, including 9-cis-retinyl oleate, is a key process. This reaction is catalyzed by enzymes such as lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). acs.org

These newly synthesized 9-cis-retinyl esters are then stored in cytosolic lipid droplets. mdpi.com These lipid droplets serve as the primary storage sites for retinyl esters within various cell types, including hepatocytes and hepatic stellate cells. mdpi.comamegroups.cn This storage mechanism allows the cell to maintain a reserve of retinoids that can be mobilized upon demand. The hydrolysis of these stored esters back to 9-cis-retinol is carried out by retinyl ester hydrolases. acs.org

In the context of the visual cycle in the eye, 9-cis-retinyl esters are stored in the retinal pigment epithelium (RPE). arvojournals.orgnih.gov These esters act as a precursor pool for the generation of 9-cis-retinal, the chromophore that can form isorhodopsin and support visual function. arvojournals.orgnih.gov The endoplasmic reticulum is also a site of retinoid metabolism, where retinol dehydrogenases can oxidize 9-cis-retinol to 9-cis-retinal. genecards.orguniprot.org

Tissue-Specific Storage and Distribution

The body stores the majority of its retinoids, primarily as retinyl esters, in the liver. amegroups.orgnih.gov However, other tissues also play a role in the storage and metabolism of these compounds.

Distribution in Other Retinoid-Metabolizing Organs (e.g., kidney, lung)

Besides the liver, other organs actively metabolize and store retinoids, albeit to a lesser extent. nih.gov The kidney and lung are among these tissues. iarc.frnih.gov The kidney has been shown to contain 9-cis-retinol at levels approximately 10% of that of all-trans-retinol. iarc.fr The presence of enzymes capable of converting 9-cis-retinal to 9-cis-retinoic acid in the kidney suggests its potential role in synthesizing this active retinoid for systemic use. iarc.fr

The lung also has the capacity to store retinyl esters. nih.govnih.gov Adipose tissue is another significant site for retinyl ester storage and may account for a substantial portion of the body's total retinoid reserves. nih.govnih.gov

Differential Accumulation Patterns in Ocular Tissues versus Liver

A notable difference in retinoid handling exists between the eye and the liver. While the liver serves as the main systemic reservoir for vitamin A, the eye maintains its own specialized retinoid metabolism, known as the visual cycle, to support vision. mdpi.com

In wild-type mice, all-trans-retinyl esters are major retinoids in the eye, whereas 9-cis-retinyl esters are typically undetectable. nih.gov However, following administration of 9-cis-retinyl acetate, significant amounts of 9-cis-retinyl esters are found stored in the retinal pigment epithelium (RPE). arvojournals.orgnih.gov This demonstrates a capacity for ocular tissues to seize and store 9-cis-retinoids when available. These stored esters then serve as a precursor for 9-cis-retinal, which can regenerate visual pigments. arvojournals.org

In contrast to the eye, the liver shows a different response to the administration of 9-cis-retinyl acetate. While the treatment leads to significant changes in the expression of numerous genes in the eye, the impact on gene expression in the liver is markedly less pronounced. arvojournals.org This suggests a differential regulation and functional consequence of 9-cis-retinoid accumulation in these two distinct organs.

Chemical and Physical Properties

The specific experimental data for 9-cis-retinyl oleate (B1233923) is not widely available in public literature. However, its properties can be inferred from the properties of its constituent parts, 9-cis-retinol (B22316) and oleic acid, and the related compound all-trans-retinyl oleate.

| Property | Value / Description |

| Molecular Formula | C38H62O2 |

| Molecular Weight | 550.9 g/mol nih.gov |

| Appearance | Expected to be a viscous, oily substance, likely yellow in color, similar to other retinoids. |

| Solubility | Expected to be soluble in organic solvents and oils, and insoluble in water, due to its long hydrocarbon chain and ester linkage. who.int |

| Chemical Structure | An ester formed between the hydroxyl group of 9-cis-retinol and the carboxyl group of oleic acid. The retinol (B82714) portion contains a β-ionone ring and a polyunsaturated side chain with a cis double bond at the 9th position. The oleate portion is an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th position. |

Note: Some data is inferred from the all-trans isomer.

Molecular Mechanisms and Cellular Functions Modulated by 9 Cis Retinyl Oleate Metabolites

Ligand-Dependent Gene Regulation via Nuclear Receptors

9-cis-retinoic acid exerts its profound effects on gene transcription primarily by binding to and activating specific nuclear receptors. These ligand-activated transcription factors then bind to specific DNA sequences, known as response elements, in the regulatory regions of target genes, thereby controlling their expression.

Activation of Retinoid X Receptors (RXR) by 9-cis-Retinoic Acid

A pivotal molecular action of 9-cis-retinoic acid is its role as a high-affinity ligand for the Retinoid X Receptors (RXRs), a family of nuclear receptors comprising three subtypes: RXRα, RXRβ, and RXRγ. iarc.frnih.gov The binding of 9-cis-retinoic acid to the ligand-binding domain of RXR induces a conformational change in the receptor. cdnsciencepub.com This transformation is critical for the subsequent steps in gene regulation. Once activated by 9-cis-retinoic acid, RXRs can form homodimers (RXR/RXR) that bind to specific DNA sequences called RXR response elements (RXREs) to modulate the transcription of target genes. oup.comresearchmap.jpresearchgate.net In the absence of a ligand, RXR heterodimers are often bound to DNA along with corepressor proteins, which silence gene expression. The binding of an agonist ligand like 9-cis-retinoic acid triggers the dissociation of these corepressors and the recruitment of coactivator proteins, leading to transcriptional activation. iarc.frnih.gov

Synergistic Interactions with Retinoic Acid Receptors (RAR)

In addition to activating RXRs, 9-cis-retinoic acid also binds to and activates Retinoic Acid Receptors (RARs), which also have three subtypes (RARα, RARβ, and RARγ). nih.govnih.gov This dual-ligand capability allows for complex regulatory mechanisms. The primary mechanism of action for retinoids often involves the formation of heterodimers between RARs and RXRs (RAR/RXR). researchgate.netnih.gov These heterodimers bind to retinoic acid response elements (RAREs) located in the promoter regions of target genes. nih.govnih.gov

While all-trans-retinoic acid is a high-affinity ligand for RARs but not RXRs, 9-cis-retinoic acid can activate both receptors. This allows for synergistic activation of gene expression. mdpi.com Studies have shown that when both RAR and RXR are activated by their respective ligands (or by 9-cis-retinoic acid alone), the transcriptional response can be significantly greater than the effect of activating either receptor individually. nih.govmdpi.com This synergy is crucial for the regulation of numerous developmental and physiological processes. However, the dynamics of this interaction are complex; in some contexts, when RAR forms a heterodimer with RXR, the ability of RXR to bind its own ligand can be diminished, making RAR the dominant partner in the complex.

Formation of Heterodimers with Other Nuclear Receptor Families (e.g., PPAR-RXR)

The significance of RXR extends far beyond its interactions with RAR. RXR is a promiscuous and obligatory heterodimeric partner for a large number of other nuclear receptors, placing it at a central crossroads of metabolic and endocrine signaling. iarc.frcdnsciencepub.comoup.com These partnerships include:

Peroxisome Proliferator-Activated Receptors (PPARs) : The PPAR-RXR heterodimer is a key regulator of lipid metabolism, glucose homeostasis, and inflammation. cdnsciencepub.com This complex can be activated by ligands for either PPAR (e.g., fatty acids) or RXR (9-cis-retinoic acid), leading to the coordinated regulation of genes involved in energy balance.

Vitamin D Receptor (VDR) : The VDR-RXR heterodimer is essential for calcium homeostasis and bone metabolism. iarc.fr

Thyroid Hormone Receptors (TRs) : The TR-RXR heterodimer mediates the effects of thyroid hormone on development and metabolism. iarc.fr Ligand-dependent synergy between thyroid hormone and 9-cis-retinoic acid has been demonstrated, where both ligands together can amplify gene expression from certain response elements.

Liver X Receptors (LXRs) : The LXR-RXR heterodimer plays a critical role in cholesterol metabolism and transport. cdnsciencepub.com

This ability to form diverse heterodimers allows RXR, and by extension its ligand 9-cis-retinoic acid, to influence a vast and interconnected network of signaling pathways.

Regulation of Gene Expression Profiles

The activation of nuclear receptors by 9-cis-retinoic acid leads to downstream changes in the expression of specific genes, including those involved in the transport and metabolism of retinoids themselves, creating intricate feedback loops.

Modulation of Retinoid-Metabolizing Enzyme Expression (e.g., Rbp4, Lrat)

9-cis-retinoic acid can influence the expression of genes that control retinoid homeostasis, such as Retinol-Binding Protein 4 (Rbp4) and Lecithin (B1663433):Retinol (B82714) Acyltransferase (Lrat).

Retinol-Binding Protein 4 (Rbp4) : RBP4 is the primary transport protein for retinol in the blood, secreted mainly by the liver. cdnsciencepub.com Studies have shown that 9-cis-retinoic acid can act as a potent inducer of Rbp4 gene expression in liver cells and brown adipocytes. cdnsciencepub.comnih.gov In promoter assays using adipocytes, 9-cis-retinoic acid administration enhanced the activity of the RBP4 promoter. mdpi.com This suggests that 9-cis-retinoic acid can upregulate the machinery for retinol transport, potentially influencing systemic vitamin A availability. The regulation can be tissue-specific, with some studies noting suppression in adipose tissue under certain conditions.

Lecithin:Retinol Acyltransferase (Lrat) : LRAT is a key enzyme responsible for esterifying retinol into retinyl esters for storage, primarily in the liver and adipose tissue. The expression of Lrat is itself regulated by retinoic acid. This creates a feedback mechanism where sufficient levels of retinoic acid can promote the activity of LRAT, leading to increased storage of retinol. Conversely, co-treatment with a PPARα agonist and 9-cis-retinoic acid has been shown to decrease LRAT expression in liver cell lines, indicating a complex interplay with other signaling pathways. oup.com

| Gene | Function | Effect of 9-cis-Retinoic Acid | Tissue/Cell Type | Reference |

|---|---|---|---|---|

| Rbp4 | Transports retinol in circulation | Increased expression/promoter activity | Liver cells, Adipocytes | cdnsciencepub.comnih.govmdpi.com |

| Lrat | Esterifies retinol for storage | Modulated expression (context-dependent) | Liver, Adipose tissue | oup.com |

Influence on Cellular Retinol Binding Protein II (CRBP II) Gene Transcription

Cellular Retinol Binding Protein II (CRBP II) is an intracellular protein highly expressed in the absorptive cells of the small intestine. It binds retinol and retinal, facilitating their absorption and subsequent metabolism. The transcription of the CRBP II gene is a well-established target of retinoid signaling.

Roles in Fundamental Cellular Processes

The biological activities of 9-cis-retinyl oleate (B1233923) are manifested through its metabolic conversion to biologically active molecules, most notably 9-cis-retinoic acid. Retinyl esters, such as retinyl oleate, are hydrolyzed to form retinol, which is subsequently oxidized to retinal and then to retinoic acid. nih.goviarc.fr 9-cis-retinoic acid is a potent signaling molecule that functions as a high-affinity ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). ashpublications.orgashpublications.orgbio-gems.com By binding to and activating these receptors, which are ligand-activated transcription factors, 9-cis-retinoic acid modulates the expression of a vast number of target genes, thereby influencing fundamental cellular processes like proliferation and differentiation. ontosight.aioup.com

Regulation of Cell Proliferation Pathways

The metabolite 9-cis-retinoic acid exerts significant regulatory control over cell proliferation, primarily through inhibitory mechanisms. iarc.fr This anti-proliferative effect has been observed across a variety of cell types and is often linked to its ability to induce cell cycle arrest and modulate the expression of key cell cycle regulatory proteins. iarc.frnih.gov

Research has demonstrated that 9-cis-retinoic acid can inhibit the proliferation of several cancer cell lines. iarc.fr For instance, in studies on hepatocarcinogenesis in rats, 9-cis-retinoic acid strongly inhibited cell proliferation in neoplastic lesions. tandfonline.com Similarly, it inhibits the growth of prostate cancer cells and Epstein-Barr virus-infected lymphoblastoid cell lines. nih.govstemcell.com The growth of neuroblastoma cells is also inhibited by 9-cis-retinoic acid, where it has been shown to be more potent than its isomer, all-trans-retinoic acid. iarc.fr

The mechanism underlying this growth inhibition often involves halting the cell cycle. Flow cytometry analyses have revealed that treatment with 9-cis-retinoic acid can cause cells to accumulate in the G0/G1 phase of the cell cycle. iarc.frnih.gov This arrest prevents cells from entering the S phase, the DNA synthesis phase, effectively stopping their proliferation. nih.govnih.gov This effect has been documented in cervical carcinoma cells and prostate cancer cells. nih.govnih.gov

At the molecular level, 9-cis-retinoic acid influences the expression of critical genes that drive cell proliferation. It has been shown to reduce the expression of the c-myc proto-oncogene, a key regulator of cell growth, in HL-60 leukemia cells. ashpublications.org Furthermore, in certain breast cancer cell lines, it can inhibit the expression of cyclins D1 and D3, which are crucial for progression through the G1 phase of the cell cycle. iarc.fr By downregulating these proliferative signals, 9-cis-retinoic acid effectively applies a brake to cellular division.

Table 1: Effects of 9-cis-Retinoic Acid on Cell Proliferation

| Cell Line/Model | Species | Effect | Key Findings | Citations |

| Hepatocarcinoma Model | Rat | Inhibition of proliferation | Lowered hepatic BrdU labeling indexes in neoplastic lesions. | tandfonline.com |

| LNCaP Prostate Cancer Cells | Human | Inhibition of proliferation | Dose-dependent inhibition; interference with G0/G1 to S phase transition. | nih.gov |

| PC-3 Prostate Cancer Cells | Human | Inhibition of growth | Inhibited anchorage-independent growth in soft agar. | nih.gov |

| CaSki Cervical Carcinoma Cells | Human | Inhibition of proliferation | Increased percentage of cells in the G1 phase from 55% to 86.1%; decreased S phase cells. | nih.gov |

| HL-60 Promyelocytic Leukemia Cells | Human | Inhibition of clonal growth | Inhibited clonal growth at concentrations ≥ 10⁻¹¹ mmol/L; reduced c-myc RNA levels. | ashpublications.org |

| Neuroblastoma Cells | Human | Inhibition of growth | Suppressed myc expression; 5-10 times more potent than all-trans-retinoic acid. | iarc.fr |

Modulation of Cellular Differentiation Processes

A key function of 9-cis-retinoic acid is its ability to act as a potent inducer of cellular differentiation, a process where immature cells acquire specialized functions. ontosight.ai This action is fundamental to normal development and tissue maintenance and is mediated through the activation of RAR and RXR, which control gene expression programs that govern cell fate. ashpublications.orgashpublications.org

The role of 9-cis-retinoic acid in differentiation has been extensively studied in various cellular systems. In the context of hematopoietic cells, it has been shown to induce the differentiation of HL-60 promyelocytic leukemia cells into more mature granulocyte-like cells. ashpublications.orgashpublications.org In these studies, 9-cis-retinoic acid was found to be a slightly more potent inducer of differentiation than all-trans-retinoic acid. ashpublications.orgashpublications.org This increased potency may be related to its unique ability to activate RXRs, which all-trans-retinoic acid does not bind to with high affinity. ashpublications.orgashpublications.org

In the nervous system, 9-cis-retinoic acid influences the differentiation of neural stem cells. Studies have shown that it can promote a glial cell fate over a neural one in differentiating human neural stem cell cultures. nih.gov It also promotes the differentiation of oligodendrocyte precursor cells, which are responsible for myelination in the central nervous system. bio-gems.comstemcell.com Furthermore, it has been found to increase the number of neurons derived from rat neural stem cell cultures. stemcell.com

Its role in developmental processes extends to other tissues as well. In vitamin A-deficient mouse models, administration of 9-cis-retinoic acid stimulates the differentiation and subsequent proliferation of arrested spermatogonia, a critical step in spermatogenesis. oup.comnih.gov It also plays a role in organogenesis, for example, by inducing the formation of pancreatic ducts in embryonic mouse pancreas cultures. stemcell.com This broad range of effects underscores the central role of the signaling pathways activated by 9-cis-retinoic acid in directing cellular specialization.

Table 2: Effects of 9-cis-Retinoic Acid on Cellular Differentiation

| Cell/Tissue Type | Species | Effect | Key Findings | Citations |

| HL-60 Promyelocytic Leukemia Cells | Human | Induction of differentiation | More potent than all-trans-retinoic acid in inducing differentiation into mature cells. | ashpublications.orgashpublications.org |

| Human Neural Stem Cells | Human | Promotes glial differentiation | Promoted glial cell fates over neural differentiation; decreased neural stem cell markers. | nih.gov |

| Oligodendrocyte Precursor Cells | Mouse | Promotes differentiation | Promoted differentiation and myelination in cultured cells and cerebellar slices. | bio-gems.comstemcell.com |

| A Spermatogonia (in VAD testis) | Mouse | Stimulates differentiation | Induced differentiation of growth-arrested A spermatogonia, reinitiating spermatogenesis. | oup.comnih.gov |

| Embryonic Pancreas | Mouse | Induces duct formation | Induced the formation of pancreatic ducts in organ culture. | stemcell.com |

| C2C12 Myoblast Progenitor Cells | Mouse | Induces myogenic differentiation | Promotes differentiation into muscle cells. | stemcell.com |

Advanced Analytical Methodologies for 9 Cis Retinyl Oleate Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of retinoids, offering the capability to separate complex mixtures of isomers and esters. The choice between normal-phase and reversed-phase chromatography is critical and depends on the specific analytical goals.

Separation of Retinyl Ester Isomers (e.g., normal-phase and reversed-phase)

The separation of retinyl ester isomers, including 9-cis-retinyl oleate (B1233923), from other esters like palmitate, stearate, and linoleate, is a significant analytical challenge. Both normal-phase and reversed-phase HPLC have been successfully employed for this purpose.

Normal-Phase HPLC often provides superior resolution for geometric isomers of retinoids. who.int For retinyl esters, the elution order is influenced by the isomeric configuration of the retinyl moiety, with the general order being 13-cis, 11-cis, 9-cis, and finally all-trans. thermofisher.com The fatty acid chain length and degree of unsaturation also affect retention, with increasing chain length generally leading to shorter retention times and increasing unsaturation leading to longer retention times on silica-based columns. thermofisher.com

Reversed-Phase HPLC is also widely used due to its excellent resolution and the stability of retention times. who.int This technique separates molecules based on their hydrophobicity. In the context of retinyl esters, reversed-phase HPLC can effectively separate different ester species. sciex.comnih.gov For instance, a C30 column has been shown to be effective in separating α-retinyl esters from retinyl esters. omicsonline.org The hydrophobic nature of the long oleate chain in 9-cis-retinyl oleate makes it well-suited for reversed-phase separation.

A representative isocratic reversed-phase HPLC method can separate various retinyl esters, including oleate, and all-trans-retinol. sciex.com While a single chromatographic run may not separate all retinoid metabolites due to their differing chemical properties, specific methods have been developed for the accurate quantification of retinyl esters. sciex.comnih.gov

Table 1: Comparison of HPLC Modes for Retinyl Ester Isomer Separation

| Feature | Normal-Phase HPLC | Reversed-Phase HPLC |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C18, C30) |

| Mobile Phase | Non-polar (e.g., Hexane, Isopropanol) | Polar (e.g., Acetonitrile, Methanol, Water) |

| Separation Principle | Adsorption | Partitioning based on hydrophobicity |

| Advantages for Retinoids | Excellent resolution of geometric isomers. who.int | High retention time stability and good resolution of ester species. who.int |

| Typical Elution Order | Based on polarity of the head group and interactions with the stationary phase. thermofisher.com | Based on hydrophobicity of the fatty acid chain. |

Optimization of Detection Methods (e.g., Diode Array Detection)

Due to their conjugated double bond systems, retinoids, including 9-cis-retinyl oleate, exhibit strong ultraviolet (UV) absorbance, making UV detection a primary method for their quantification. sciex.com Diode Array Detection (DAD) is particularly advantageous as it allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is crucial for distinguishing between different retinoid isomers, which often have distinct UV absorption maxima (λmax). For instance, different retinol (B82714) isomers exhibit unique spectral profiles that can be captured by a DAD detector. mdpi.com The λmax for retinyl esters is typically around 325 nm. sciex.com The ability to acquire a full UV spectrum for each peak aids in peak identification and purity assessment, which is vital when dealing with potential co-eluting isomers or contaminants.

Mass Spectrometry-Based Quantification

While HPLC with UV detection is a robust technique, mass spectrometry (MS) offers unparalleled sensitivity and selectivity, particularly for the analysis of endogenous levels of retinoids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of retinoids in complex biological matrices. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For retinyl esters, Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source. nih.gov In positive ion mode, retinyl esters typically form a characteristic fragment ion by losing the fatty acyl chain, resulting in a peak at m/z = 269, which corresponds to the retinoyl cation. nih.gov This common fragment can be used in selected reaction monitoring (SRM) for the quantification of a whole class of retinyl esters. However, to identify a specific ester like 9-cis-retinyl oleate, the molecular ion must also be monitored.

Highly sensitive LC-MS methods have been developed to analyze retinyl palmitate and retinyl oleate species, which can be adapted for the specific analysis of the 9-cis isomer of retinyl oleate. uu.nl These methods are capable of detecting and quantifying retinoids at the femtomole level. nih.gov

Enhanced Selectivity and Sensitivity for Endogenous Levels

Achieving the necessary selectivity and sensitivity for measuring endogenous levels of 9-cis-retinyl oleate requires careful optimization of the LC-MS/MS method. The use of a C30 column in the HPLC separation can improve the resolution of different retinyl ester species. omicsonline.org Furthermore, the choice of ionization technique is critical. While APCI is common, electrospray ionization (ESI) has also been utilized. omicsonline.org

Modern mass spectrometers with advanced features can further enhance selectivity. For example, differential ion mobility spectrometry (DMS) can be coupled with LC-MS/MS to provide an additional dimension of separation, helping to resolve isobaric interferences. sciex.com The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has also enabled the measurement of very low concentrations of retinoids in human serum. nih.gov

Table 2: Mass Spectrometric Parameters for Retinoid Analysis

| Parameter | Typical Value/Method | Rationale |

|---|---|---|

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | Suitable for the analysis of relatively non-polar molecules like retinyl esters. omicsonline.orgnih.gov |

| Polarity | Positive Ion Mode | Promotes the formation of characteristic fragment ions for retinyl esters. nih.gov |

| Key Fragment Ion (m/z) | 269 | Corresponds to the retinoyl cation, a common fragment for retinyl esters. nih.gov |

| Quantification Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

Strategies for Preventing Isomerization during Sample Preparation and Analysis

A major challenge in the analysis of 9-cis-retinyl oleate is its susceptibility to isomerization, primarily induced by light and heat. nih.govdiva-portal.org Therefore, stringent precautions must be taken throughout the entire analytical process, from sample collection to final analysis.

Key strategies to prevent isomerization include:

Protection from Light: All sample handling, extraction, and analysis should be performed under yellow or red light to minimize light-induced isomerization. who.int

Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is a common practice to prevent oxidative degradation and isomerization of retinoids. who.int

Temperature Control: Samples should be kept on ice or at low temperatures during preparation to minimize thermal degradation. diva-portal.org Long-term storage of samples and extracts should be at -80°C. nih.gov

Rapid Analysis: Sample preparation and analysis should be conducted as quickly as possible to reduce the time for potential degradation. nih.gov

Inert Atmosphere: Evaporation of solvents should be carried out under a stream of inert gas, such as nitrogen or argon, to prevent oxidation. who.int

The stability of retinoids can also be influenced by the sample matrix itself. For instance, biological matrices like serum may offer some protection against isomerization compared to pure solvents. nih.gov It is also crucial to assess the stability of the analyte during the sample preparation process by performing recovery experiments with spiked standards. nih.gov

By implementing these advanced analytical methodologies and stringent sample handling protocols, researchers can achieve accurate and reliable quantification of 9-cis-retinyl oleate, paving the way for a deeper understanding of its physiological functions.

Application of Isotopic Labeling in Metabolic Tracing Studies

The elucidation of the metabolic fate of 9-cis-retinyl oleate relies heavily on the use of isotopic labeling, a powerful technique that allows researchers to track the transformation of this compound within biological systems. By replacing specific atoms in the 9-cis-retinyl oleate molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), scientists can distinguish the administered compound and its metabolites from the endogenous pool of similar molecules. This approach provides invaluable insights into the dynamic processes of absorption, distribution, metabolism, and excretion.

The synthesis of isotopically labeled 9-cis-retinyl oleate is a critical first step. This can be achieved by incorporating isotopic labels into either the 9-cis-retinol (B22316) or the oleic acid moiety. For instance, deuterium-labeled 9-cis-retinol can be synthesized and subsequently esterified with oleic acid. Alternatively, ¹³C-labeled oleic acid can be reacted with 9-cis-retinol. The choice of isotope and its position within the molecule depends on the specific metabolic question being investigated.

Once the labeled 9-cis-retinyl oleate is administered to a model system, such as cultured cells or laboratory animals, a series of analytical procedures are employed to trace the isotopes. Tissues and biological fluids are collected at various time points, and lipids are extracted. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are then used to separate and identify the labeled compounds. The mass spectrometer detects the mass-to-charge ratio of the molecules, allowing for the differentiation between labeled and unlabeled species and the identification of various metabolites.

Research in this area has focused on understanding the hydrolysis of 9-cis-retinyl oleate to release 9-cis-retinol and the subsequent metabolic transformations of the 9-cis-retinol. Studies in hepatic-derived cell lines, for example, have demonstrated the enzymatic hydrolysis of 9-cis-retinyl esters. nih.gov By using isotopically labeled substrates, it is possible to quantify the rate of this hydrolysis and identify the enzymes involved, such as retinyl ester hydrolases. nih.gov

Following hydrolysis, the released 9-cis-retinol can undergo several metabolic conversions. Isotopic tracing has been instrumental in delineating these pathways. For instance, studies using labeled 9-cis-retinoic acid, a downstream metabolite of 9-cis-retinol, have identified various metabolic products. In one study, an equimolar mixture of [1-¹³C²H₃]9-cis-retinoic acid and unlabeled 9-cis-retinoic acid was administered to rats. nih.gov This dual-labeling approach facilitated the identification of metabolites such as 13,14-dihydro-9-cis-retinoic acid and its taurine (B1682933) conjugate in liver extracts. nih.gov Such findings provide a roadmap for investigating the metabolic fate of the 9-cis-retinol released from 9-cis-retinyl oleate.

The table below presents hypothetical data from a tracer study designed to investigate the metabolic fate of ¹³C-labeled 9-cis-retinyl oleate in a cell culture model over a 24-hour period. The data illustrates the distribution of the ¹³C label among different metabolic products, providing insights into the kinetics of 9-cis-retinyl oleate metabolism.

Table 1: Hypothetical Metabolic Fate of [¹³C]-9-cis-Retinyl Oleate in a Cell Culture Model

| Time (hours) | [¹³C]-9-cis-Retinyl Oleate (%) | [¹³C]-9-cis-Retinol (%) | [¹³C]-9-cis-Retinal (%) | [¹³C]-9-cis-Retinoic Acid (%) | Other [¹³C]-Metabolites (%) |

|---|---|---|---|---|---|

| 1 | 95.2 | 3.1 | 0.5 | 0.2 | 1.0 |

| 4 | 78.5 | 15.3 | 2.5 | 1.8 | 1.9 |

| 12 | 45.1 | 35.8 | 8.2 | 5.5 | 5.4 |

In Vitro and in Vivo Model Systems in 9 Cis Retinyl Oleate Research

Utilization of Cell Culture Models

Cell culture systems provide a controlled and reductionist environment to scrutinize the specific cellular and molecular events involving 9-cis-retinyl oleate (B1233923).

Hepatic-Derived Cell Lines (e.g., Hep G2, HSC-T6, Hepa 1-6 cells)

The liver serves as the central hub for retinoid processing and storage, making hepatic-derived cell lines essential tools for studying the metabolism of 9-cis-retinyl oleate. Research employing these cell lines has shed light on the uptake of 9-cis-retinol (B22316) and its subsequent esterification to form 9-cis-retinyl esters, including 9-cis-retinyl oleate. For example, studies have revealed that hepatic stellate cells (HSCs), the primary retinoid storage sites in the liver, can synthesize and store 9-cis-retinyl esters. nih.gov The immortalized rat hepatic stellate cell line, HSC-T6, has proven to be a valuable model for investigating retinoid metabolism due to its phenotypic similarity to primary stellate cells. merckmillipore.comnih.govphysiology.orgmdpi.comnih.gov

In studies comparing different hepatic cell types, both Hep G2 hepatoma cells and HSC-T6 stellate cells were found to accumulate similar amounts of 9-cis-retinol from the medium. nih.gov However, Hep G2 cells showed a preference for incorporating all-trans-retinol when both isomers were present in equimolar concentrations, a preference not observed in HSC-T6 cells. nih.gov Both cell lines are capable of esterifying 9-cis-retinol, a process likely mediated by acyl-CoA:retinol (B82714) acyltransferase (ARAT) and lecithin (B1663433):retinol acyltransferase (LRAT). nih.gov Furthermore, in vitro assays have confirmed that both cell types can hydrolyze 9-cis-retinyl esters. nih.gov The mouse hepatoma cell line, Hepa 1-6, is also utilized in retinoid research, particularly for studying the regulation of gene expression by retinoids like all-trans-retinoic acid and 9-cis-retinoic acid, which are metabolites of their respective retinol precursors. mdpi.comfrontiersin.orgnih.gov

| Cell Line | Key Findings in 9-cis-Retinyl Oleate and Related Retinoid Research |

| Hep G2 | Models retinoid uptake and metabolism. nih.gov Preferentially incorporates all-trans-retinol over 9-cis-retinol. nih.gov Esterifies 9-cis-retinol and can hydrolyze the resulting esters. nih.gov Synthesis of 9-cis-retinoic acid is inhibited by high concentrations of 9-cis-retinol. nih.govmedchemexpress.com |

| HSC-T6 | A key model for hepatic retinoid storage and metabolism. merckmillipore.comnih.govphysiology.orgmdpi.comnih.gov Takes up and esterifies retinol in a time- and concentration-dependent manner. nih.gov Does not show a preference between all-trans- and 9-cis-retinol uptake. nih.gov Expresses all six retinoid nuclear receptors. nih.gov |

| Hepa 1-6 | Used to study retinoid-regulated gene expression, including the induction of retinol-binding protein (RBP4) by retinoic acid isomers. mdpi.comfrontiersin.orgnih.gov |

Studies in Other Relevant Cell Types

To understand the systemic roles of 9-cis-retinyl oleate, researchers utilize other cell types. The human intestinal cell line, Caco-2, is a widely used model for studying the intestinal absorption and metabolism of dietary retinoids. abdominalkey.complos.org These cells can take up retinol and esterify it for incorporation into chylomicrons. mdpi.comnih.gov While much of the research focuses on all-trans-retinol, these models are also relevant for understanding the processing of other dietary retinoid isomers.

In the context of vision, retinal pigment epithelium (RPE) cells are paramount. ki.se These cells are responsible for regenerating 11-cis-retinal (B22103), the chromophore of visual pigments. biologists.commdpi.com While the canonical visual cycle centers on all-trans and 11-cis isomers, the existence of a 9-cis-retinol dehydrogenase suggests a potential pathway for 9-cis-retinal (B17824) synthesis in these and other tissues. ki.sepnas.org Studies on cultured retinal explants have also explored the effects of 9-cis-retinoic acid, a downstream metabolite, on retinal development and apoptosis, highlighting the importance of the RPE in mediating these effects. nih.gov

Genetically Engineered Animal Models

Genetically altered animal models, especially mice, have been pivotal in dissecting the in vivo functions of enzymes and proteins integral to 9-cis-retinyl oleate metabolism.

Gene Ablation Studies (e.g., Lrat-null mice, Rpe65−/− mice)

Mice with a null mutation for lecithin:retinol acyltransferase (Lrat), the enzyme that esterifies retinol, have been instrumental. These Lrat -/- mice cannot form retinyl esters, resulting in the absence of retinoid stores in the liver and other tissues. arvojournals.orgnih.govnih.gov This model unequivocally demonstrates the essential role of LRAT in the synthesis of retinyl esters, including 9-cis-retinyl oleate, from their corresponding retinols. nih.govphysiology.org Studies in Lrat -/- mice have shown that in the absence of this enzyme, milk retinoid composition is dramatically altered, with a significant reduction in retinyl esters and an increase in unesterified retinol. physiology.org

Mice lacking the RPE-specific 65 kDa protein (Rpe65), an isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol, exhibit a disrupted visual cycle and blindness. mdpi.comarvojournals.orgnih.gov Interestingly, these Rpe65 -/- mice still show a minimal visual response due to the formation of isorhodopsin, a visual pigment made from 9-cis-retinal. nih.govpnas.orgcapes.gov.br This finding reveals an alternative, RPE65-independent pathway for the generation of 9-cis-retinal in the eye. pnas.orgcapes.gov.br Therapeutic studies in these mice have shown that administration of 9-cis-retinyl acetate (B1210297) can improve visual function and preserve retinal morphology, further highlighting the significance of the 9-cis-retinoid pathway. arvojournals.orgnih.govnih.gov

| Gene Knockout Model | Phenotype and Relevance to 9-cis-Retinyl Oleate Research |

| Lrat -null mice | Unable to synthesize retinyl esters, leading to a depletion of retinoid stores, including 9-cis-retinyl oleate. nih.govnih.gov This confirms LRAT's critical role in its formation. arvojournals.orgphysiology.org |

| Rpe65 −/− mice | Disrupted visual cycle due to the inability to produce 11-cis-retinal. arvojournals.orgnih.gov These mice generate 9-cis-retinal through an alternative pathway, forming isorhodopsin and providing a minimal visual response. nih.govpnas.orgcapes.gov.br They serve as a model to test therapies involving 9-cis-retinoids. arvojournals.orgnih.govnih.gov |

Transgenic Approaches for Studying Retinoid Receptor Function

Transgenic animal models are powerful tools for investigating the biological activity of retinoids. One approach involves using mice that carry a reporter gene, such as luciferase, under the control of retinoic acid response elements (RAREs). hogrefe.com These models allow for the real-time, in vivo assessment of retinoic acid receptor (RAR) activation. hogrefe.com Since 9-cis-retinoic acid, a metabolite of 9-cis-retinol and its esters, is a ligand for both RARs and retinoid X receptors (RXRs), these reporter mice can provide insights into the tissues and developmental stages where 9-cis-retinoids are biologically active. nih.govaacrjournals.orgki.se For instance, studies using C3(1)-SV40 T antigen transgenic mice, which spontaneously develop mammary tumors, have shown that treatment with 9-cis-retinoic acid can suppress tumorigenesis. nih.govaacrjournals.org

Dietary and Nutritional Intervention Models in Animal Studies

Manipulating the dietary intake of retinoids in animal models is a fundamental strategy for understanding the storage, mobilization, and metabolic fate of 9-cis-retinyl oleate. When animals are fed diets supplemented with 9-cis-retinoids, such as 9-cis-retinyl acetate or 9-cis-β-carotene, researchers can trace the accumulation of 9-cis-retinyl esters in various tissues. nih.govnih.gov

Studies have demonstrated that following oral administration of 9-cis-retinyl acetate to mice, fatty acid 9-cis-retinyl esters accumulate in the liver in a dose-dependent manner. nih.gov These hepatic stores can then serve as a source of 9-cis-retinoids for other tissues, such as the eye. nih.gov Such dietary intervention models are crucial for determining the bioavailability of different 9-cis-retinoid precursors and for evaluating their efficacy in rescuing visual function in models of retinal disease. arvojournals.orgnih.govnih.gov However, it has been noted that the presence of 9-cis-retinoic acid in tissues under normal physiological conditions is often below the limit of detection, suggesting that extensive production from dietary precursors may not be a primary pathway unless high doses are administered. nih.govouhsc.eduoup.comiarc.fr

Future Directions and Research Gaps in 9 Cis Retinyl Oleate Studies

Identification of Undiscovered Enzymes in 9-cis-Retinyl Oleate (B1233923) Metabolism

The metabolic pathway of 9-cis-retinyl oleate, from its formation to its hydrolysis, is not entirely elucidated. While it is known that retinyl esters serve as a storage form of vitamin A, the specific enzymes that preferentially synthesize and hydrolyze 9-cis-retinyl oleate in various tissues are not fully characterized.

Current knowledge points to the involvement of lecithin (B1663433):retinol (B82714) acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT) in the esterification of retinol. nih.gov However, the substrate specificity of these enzymes for 9-cis-retinol (B22316) versus all-trans-retinol, and the factors that regulate this preference in different cellular contexts, require more in-depth investigation. For instance, studies in hepatic stellate cells and Hep G2 cells have shown that both cell types can esterify 9-cis-retinol, likely via LRAT and ARAT. nih.gov Further research is needed to identify if other, yet undiscovered, acyltransferases possess a higher specificity for 9-cis-retinol.

Similarly, the hydrolysis of 9-cis-retinyl esters is presumed to be carried out by retinyl ester hydrolases (REHs). nih.gov While the ability of cell homogenates to hydrolyze these esters has been demonstrated, the specific REHs involved and their regulation are not well understood. nih.gov Lipoprotein lipase (B570770) (LPL) has also been shown to hydrolyze retinyl esters in chylomicrons, but its specific activity towards 9-cis-retinyl oleate compared to other retinyl esters warrants further study. mdpi.com

The identification of a cis-retinol dehydrogenase (cRDH) that oxidizes 9-cis-retinol to 9-cis-retinal (B17824) has been a significant step forward. nih.govnih.gov However, the complete enzymatic cascade leading to the formation of 9-cis-retinoic acid from 9-cis-retinyl oleate in vivo remains an active area of research. nih.gov It is plausible that specific isomerases exist that can convert all-trans-retinyl esters to 9-cis-retinyl esters or vice versa, a process that could be crucial for regulating the local availability of 9-cis-retinoids. The potential for a targeted enzymatic pathway for the all-trans-to-9-cis isomerization has been suggested, but the enzymes responsible are yet to be discovered. oup.com

Elucidation of Non-Genomic Actions of 9-cis-Retinoid Metabolites